molecular formula C12H18FNO6 B6301902 2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate CAS No. 2301856-21-1

2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate

Cat. No.: B6301902
CAS No.: 2301856-21-1
M. Wt: 291.27 g/mol
InChI Key: YJRQBHNWWVBZFG-UHFFFAOYSA-N
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Description

2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a formylmorpholine moiety and a fluoro-diethyl malonate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate typically involves multiple steps, starting with the preparation of the formylmorpholine intermediate. This intermediate is then reacted with diethyl malonate under specific conditions to introduce the fluoro group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate involves its interaction with specific molecular targets and pathways. The formylmorpholine moiety may interact with enzymes or receptors, while the fluoro-diethyl malonate group can participate in various chemical reactions within biological systems. These interactions can lead to changes in cellular processes and biological activity.

Comparison with Similar Compounds

2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate can be compared with other similar compounds, such as:

    2-[3-(4-Formylmorpholinyl)]-2-chloro-diethyl malonate: Similar structure but with a chloro group instead of a fluoro group.

    2-[3-(4-Formylmorpholinyl)]-2-bromo-diethyl malonate: Similar structure but with a bromo group instead of a fluoro group.

    2-[3-(4-Formylmorpholinyl)]-2-iodo-diethyl malonate: Similar structure but with an iodo group instead of a fluoro group. The uniqueness of this compound lies in its fluoro group, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

diethyl 2-fluoro-2-(4-formylmorpholin-3-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO6/c1-3-19-10(16)12(13,11(17)20-4-2)9-7-18-6-5-14(9)8-15/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRQBHNWWVBZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1COCCN1C=O)(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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